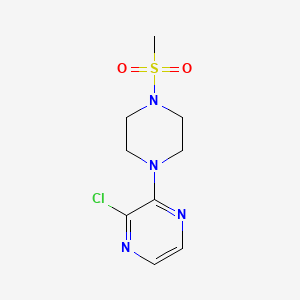
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine
説明
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine includes a pyrazine ring, a piperazine ring, and a methanesulfonyl group . The compound’s molecular weight is 276.74 g.Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include compounds like 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .科学的研究の応用
Antitubercular Agents
The hybrid compounds that include the pyrazine scaffold have been investigated for their potential as antitubercular agents. In a study, compounds amalgamating pyrazine and 1,2,4-triazole analogues were synthesized and screened for their efficacy against the Mycobacterium tuberculosis H37Rv strain. Several of these compounds showed noteworthy activity, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . This suggests that 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine could be a valuable precursor in developing new antitubercular drugs.
Antibacterial Activity
Compounds derived from the pyrazine structure have demonstrated significant antibacterial properties. A study highlighted the synthesis of novel hybrid compounds bearing pyrazine and benzothiazole derivatives, which were evaluated for their antibacterial activity. Some of these compounds were active against bacteria such as Bacillus subtilis and Staphylococcus aureus . This indicates that 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine could serve as a core structure for developing new antibacterial agents.
Antifungal Properties
In addition to antibacterial properties, pyrazine derivatives have also been found to possess antifungal activities. The same study that investigated antibacterial activity also screened compounds for antifungal properties, with some showing significant activity . This opens up possibilities for 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine to be used in the synthesis of antifungal medications.
Drug Development and Drugability
The structural modification of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can lead to the development of new drugs. Evaluating these compounds for drug likeness or “drugability” according to Lipinski’s rule of five is a crucial step in this process. Compounds that comply with these rules are more likely to be developed into successful drugs .
Pharmacological Research
The pyrazine core is a common feature in many pharmacologically active compounds. Its derivatives can be used in pharmacological research to develop new drugs with various biological activities, including antiviral, antipsychotic, and anti-HIV-1 activities .
Computational Studies and Mechanism of Action
Computational studies, such as in silico docking and ADME prediction, are essential for understanding the mechanism of action of new compounds. For pyrazine derivatives, in silico studies can help predict the target enzyme involved in their action, such as DprE1 in the case of antitubercular activity . This aids in the rational design of new drugs with improved efficacy and safety profiles.
将来の方向性
The future directions for research on 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine could include further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in pharmaceuticals and other fields. It would also be beneficial to conduct more studies on its safety and hazards to ensure its safe use in research .
特性
IUPAC Name |
2-chloro-3-(4-methylsulfonylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O2S/c1-17(15,16)14-6-4-13(5-7-14)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSWOHFBVQZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



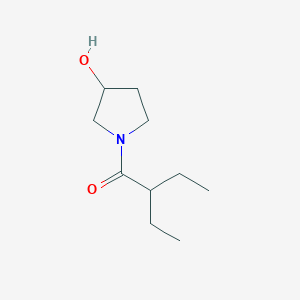
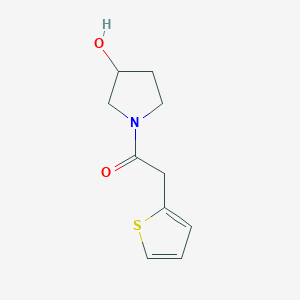
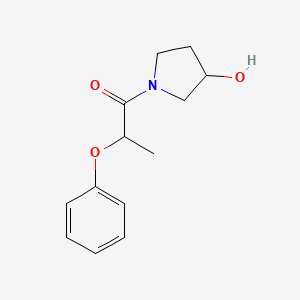


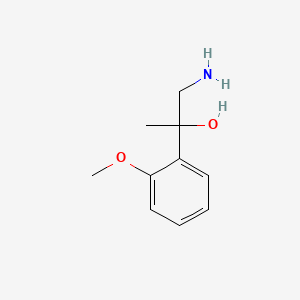

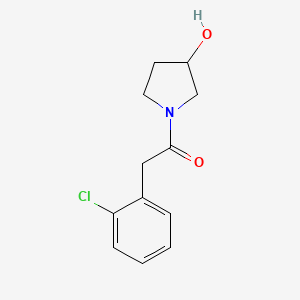


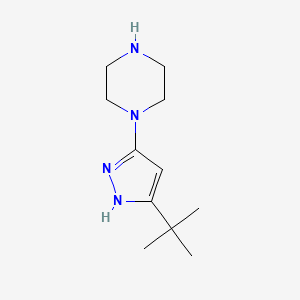
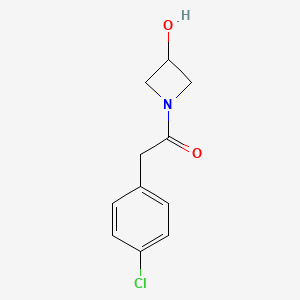

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)